molecular formula C14H14ClFN2O2 B6503749 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide CAS No. 1351622-35-9

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide

Cat. No. B6503749
CAS RN: 1351622-35-9
M. Wt: 296.72 g/mol
InChI Key: GBPOIBIOOUESIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide, also known as 2C-F-CPP, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the drug ketamine, and is classified as a dissociative anesthetic. This compound has been used in studies of the effects of dissociative anesthetics on the brain, as well as the effects of these drugs on behavior. Additionally, 2C-F-CPP has been used in research into the biochemical and physiological effects of dissociative anesthetics, as well as in the development of new treatments for psychiatric disorders.

Mechanism of Action

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is thought to act as an inhibitor of the NMDA receptor. This receptor is involved in the transmission of signals between neurons, and the inhibition of this receptor by 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is thought to produce the dissociative effects associated with the drug. Additionally, 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is thought to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide are largely unknown. However, it is known that this compound is a dissociative anesthetic, and thus it is likely to produce dissociative effects in humans. These effects can include hallucinations, changes in perception, and altered states of consciousness. Additionally, 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide may produce a variety of other physiological effects, such as changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide in laboratory experiments is that it is a relatively safe compound. It is not known to produce any significant long-term side effects, and it can be easily synthesized in the laboratory. Additionally, this compound can be used to study the effects of dissociative anesthetics on the brain, as well as their effects on behavior.
One of the main limitations of using 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide in laboratory experiments is that it is a relatively new compound, and thus its effects are not fully understood. Additionally, the effects of this compound on humans are largely unknown, and thus the safety of using this compound in humans has not been established.

Future Directions

The future directions for research into 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide include further studies into the biochemical and physiological effects of this compound. Additionally, further research into the effects of this compound on various neurological and psychiatric disorders, such as depression, schizophrenia, and anxiety, is needed. Additionally, further research into the safety of using 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide in humans is needed. Finally, research into the potential therapeutic applications of this compound is needed, as this could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is synthesized from the reaction of 2-chloro-6-fluorobenzamide and 1-cyclopropyl-5-oxopyrrolidin-3-yl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is isolated by chromatography. The purity of the compound is then determined by thin-layer chromatography and mass spectrometry.

Scientific Research Applications

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide has been used in a variety of scientific research applications. It has been used to study the effects of dissociative anesthetics on the brain, as well as their effects on behavior. Additionally, 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide has been used in research into the biochemical and physiological effects of dissociative anesthetics, as well as in the development of new treatments for psychiatric disorders. It has also been used to study the effects of these compounds on various neurological and psychiatric disorders, such as depression, schizophrenia, and anxiety.

properties

IUPAC Name

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c15-10-2-1-3-11(16)13(10)14(20)17-8-6-12(19)18(7-8)9-4-5-9/h1-3,8-9H,4-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOIBIOOUESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide

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